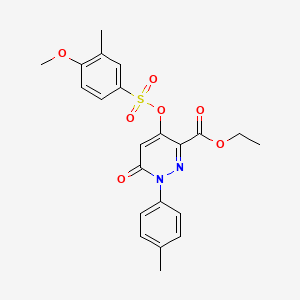

![molecular formula C23H22N2O3S B2802879 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide CAS No. 1005299-66-0](/img/structure/B2802879.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-benzenesulfonyl derivatives, such as N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, involves the combination of two privileged structures, benzenesulfonyl (BS) and tetrahydroquinoline (THQ) . These compounds were designed, prepared, and screened for antibacterial activity .科学的研究の応用

Antibacterial Activity

One of the significant applications of this compound is its antibacterial activity . N-arylsulfonylhydrazones, a branch of acylhydrazones, serve a key role in medicinal chemistry. They display various biological activities, including antibacterial activities . Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity .

Green Synthesis

The compound can be synthesized via a green method, which involves a simple grindstone procedure . This method is more efficient than solution-based methods and has many advantages, such as mild conditions, reduced pollution, short reaction time, low costs, effective reproducibility, and simplicity in process and handling .

Anti-tumor Activity

N-arylsulfonylhydrazones, including the compound , have shown anti-tumor activity . This makes them valuable in the field of medicinal chemistry and drug development.

Antiviral Activity

These compounds also exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory activity . This could make it useful in the treatment of various inflammatory diseases.

Inhibitors of IMP-1

N-arylsulfonylhydrazones serve as novel inhibitors of IMP-1 . IMP-1 is a metallo-beta-lactamase that confers resistance to a broad range of beta-lactam antibiotics. Therefore, inhibitors of IMP-1 are of great interest in the field of antibiotic development.

Inhibitors of Carbonic Anhydrase

These compounds also act as inhibitors of carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons. Inhibitors of these enzymes have applications in the treatment of glaucoma, epilepsy, and other conditions.

Role in Organic Synthesis

The compound plays a fundamental role in organic chemistry, particularly in the development of novel synthetic methodologies for the creation of C–C bonds . This makes it a valuable tool in the field of organic synthesis .

作用機序

Target of Action

Similar n-benzenesulfonyl derivatives have been found to targetCathepsin F , a cysteine protease involved in protein degradation .

Mode of Action

It’s known that n-benzenesulfonyl derivatives can generate reactive oxygen species (ros) and reactive nitrogen species, which can lead to cell death . This suggests that F2051-0087 might interact with its targets in a way that leads to the generation of these reactive species.

Biochemical Pathways

The generation of reactive oxygen species (ros) suggests that it might affect oxidative stress pathways and related cellular processes .

Result of Action

The result of F2051-0087’s action is likely to be cell death, given its potential to generate reactive oxygen species (ROS) and reactive nitrogen species . These reactive species can cause damage to cellular components, leading to cell death.

Safety and Hazards

While specific safety and hazard information for N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide is not available, related compounds such as benzenesulfonyl hydrazide are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and may be toxic if ingested .

将来の方向性

Benzosultams, a subclass of bicyclic sulfonamides which includes compounds like N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures represents a promising direction for future research .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-13-12-18-9-6-14-25(22(18)16-20)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKNAVIVCLKSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2802801.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2802805.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)

methanone](/img/structure/B2802814.png)